Myrciacitrin IV

Description

Source and Isolation: Myrciacitrin IV is a flavanone glycoside isolated from the leaves of Myrcia multiflora DC. (Myrtaceae), a plant traditionally used in South American medicine for diabetes management . Myrciacitrin I and II, for example, have molecular formulas C₂₃H₂₆O₁₁ and C₂₄H₂₈O₁₁, respectively . Bioactivity: this compound is a potent inhibitor of aldose reductase (IC₅₀ = 0.79 μmol/L), an enzyme implicated in diabetic complications such as neuropathy and retinopathy . It also demonstrates anti-diabetic effects by modulating serum glucose levels in preclinical models .

Properties

Molecular Formula |

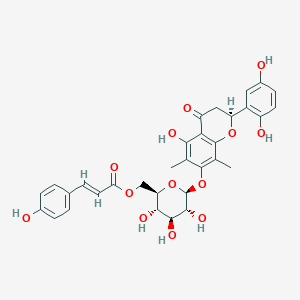

C32H32O13 |

|---|---|

Molecular Weight |

624.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C32H32O13/c1-14-26(38)25-21(36)12-22(19-11-18(34)8-9-20(19)35)43-31(25)15(2)30(14)45-32-29(41)28(40)27(39)23(44-32)13-42-24(37)10-5-16-3-6-17(33)7-4-16/h3-11,22-23,27-29,32-35,38-41H,12-13H2,1-2H3/b10-5+/t22-,23+,27+,28-,29+,32-/m0/s1 |

InChI Key |

VPHZQTMMIZNNMH-DHVWHUDASA-N |

Isomeric SMILES |

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C)O[C@@H](CC2=O)C5=C(C=CC(=C5)O)O)O |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C)OC(CC2=O)C5=C(C=CC(=C5)O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Identification and Key Functional Groups

Myricitrin (C₂₁H₂₀O₁₂) comprises a myricetin aglycone (a flavonol) linked to a rhamnose sugar moiety at the C-3 position . Its structure includes:

-

Hydroxyl groups at positions 5 and 7 (A-ring).

-

A catechol group (three contiguous hydroxyl groups) at positions 3', 4', and 5' (B-ring).

-

Rhamnose attachment at C-3, contributing to solubility and reactivity .

Table 1: Structural Features Influencing Reactivity

| Feature | Role in Chemical Reactions |

|---|---|

| Catechol (B-ring) | Radical scavenging, metal chelation |

| 3-O-rhamnoside | Modulates bioavailability and stability |

| Conjugated π-system | Electron donation in redox reactions |

Hydrolysis and Degradation

Myricitrin undergoes acid-catalyzed hydrolysis to yield myricetin (aglycone) and rhamnose:

This reaction is critical for studying the aglycone’s bioactivity, as myricetin itself exhibits stronger antioxidant properties .

Antioxidant Reactions

Myricitrin scavenges reactive oxygen species (ROS) via hydrogen atom transfer (HAT) and single-electron transfer (SET):

-

Hydroxyl Radical (·OH) Neutralization : Reduces DNA strand breaks in human lymphocytes by 81.5% at 500 μM .

Table 2: Antioxidant Efficacy in Model Systems

Pro-Oxidant Effects at High Concentrations

At elevated concentrations (>100 μM), myricitrin exhibits pro-oxidant behavior:

-

Enhances hydroxyl radical formation via Fenton reactions with Fe³⁺-EDTA .

-

Accelerates bleomycin-induced DNA damage by reducing Fe³⁺ to Fe²⁺ .

Interaction with Metal Ions

Myricitrin chelates Fe³⁺ and Cu²⁺, modulating redox activity:

This chelation inhibits Fe³⁺-induced lipid peroxidation by 29.6% at 64 μg/mL .

Stability Under Oxidative Conditions

Myricitrin degrades in the presence of ROS, forming phloroglucinol and gallic acid derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds: Myrciacitrin III and V

Myrciacitrin IV is part of a homologous series, with Myrciacitrin III and V sharing structural motifs but differing in bioactivity.

Structural-Activity Relationship (SAR): The superior potency of this compound likely arises from optimized glycosylation patterns or methyl group positioning, enhancing enzyme binding . Myrciacitrin V, though less active, is notable for its presence in Capsicum fruits, suggesting ecological versatility .

Comparison with Other Flavonoid Glycosides

This compound is part of a broader class of flavonoid glycosides with anti-diabetic properties.

Comparison with Non-Flavonoid Anti-Diabetic Compounds

This compound is distinct from other anti-diabetic phytochemicals in mechanism and specificity.

Mechanistic Advantage : Unlike corosolic acid, which broadly inhibits carbohydrate digestion, this compound specifically mitigates diabetic complications by blocking aldose reductase, reducing toxic polyol accumulation .

Q & A

Q. What statistical frameworks appropriately analyze dose-response relationships in this compound toxicity studies with non-linear kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.